molecular formula C10H15NO2S B11097007 N-[2-(Ethylsulfonyl)ethyl]benzenamine CAS No. 311788-49-5

N-[2-(Ethylsulfonyl)ethyl]benzenamine

Cat. No.: B11097007
CAS No.: 311788-49-5
M. Wt: 213.30 g/mol
InChI Key: QZUMJVAUGDSJQN-UHFFFAOYSA-N
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Description

N-[2-(Ethylsulfonyl)ethyl]benzenamine is a synthetic aromatic amine characterized by a benzenamine core linked to an ethyl chain terminated with an ethylsulfonyl (–SO₂–C₂H₅) group.

Properties

CAS No.

311788-49-5

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-(2-ethylsulfonylethyl)aniline

InChI

InChI=1S/C10H15NO2S/c1-2-14(12,13)9-8-11-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

QZUMJVAUGDSJQN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCNC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Ethylsulfonyl)ethyl]benzenamine typically involves the reaction of benzenamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic substitution mechanism, where the amine group of benzenamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethylsulfonyl)ethyl]benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzenamines depending on the electrophile used.

Scientific Research Applications

N-[2-(Ethylsulfonyl)ethyl]benzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Ethylsulfonyl)ethyl]benzenamine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzenamine moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(Ethylsulfonyl)ethyl]benzenamine and related compounds:

Compound Name Key Substituents/Features Biological/Industrial Relevance Key Differences from Target Compound Reference
This compound Ethylsulfonyl (–SO₂–C₂H₅) on ethyl chain Potential enzyme inhibition or herbicides Reference compound
2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (S55) Methylsulfonyl (–SO₂–CH₃), diphenyl groups Kinesin Spindle Protein (KSP) inhibitor Methylsulfonyl vs. ethylsulfonyl; diphenyl groups enhance steric bulk
N-[4-(ethylthio)-2-(trifluoromethyl)phenyl]methanesulfonamide Ethylthio (–S–C₂H₅), trifluoromethyl (–CF₃) Agrochemical candidate Ethylthio (sulfur) vs. sulfonyl; CF₃ increases lipophilicity
N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine (13a) Fluorophenyl, imidazopyridine ring Antimicrobial activity Heterocyclic ring introduces planar rigidity; fluorine enhances electronegativity
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine Chlorophenoxy (–O–C₆H₃Cl), methyl group Discontinued research chemical Chlorophenoxy group introduces polar O-atom and Cl substituent
Cinosulfuron Triazine ring, methoxy groups, sulfonamide Herbicide (acetyllactate synthase inhibitor) Complex heterocyclic structure vs. simple benzenamine backbone

Key Insights:

  • Electronic Effects : The ethylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to methylsulfonyl (S55) or ethylthio groups (). This may enhance stability in polar environments or influence binding to electron-rich biological targets .
  • Biological Activity : While S55 () and imidazopyridine derivatives () are designed for anti-tumor and antimicrobial applications, respectively, the target compound’s simpler structure may prioritize synthetic accessibility over specialized activity. Agrochemical analogs () highlight sulfonamide versatility but require additional heterocyclic motifs for efficacy .
  • Physicochemical Properties: Substituents like trifluoromethyl () or chlorophenoxy () increase lipophilicity, whereas sulfonyl groups improve aqueous solubility. The target compound balances moderate polarity with synthetic simplicity .

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